Benzenecarbothioamide, 4-(ethylthio)-

Description

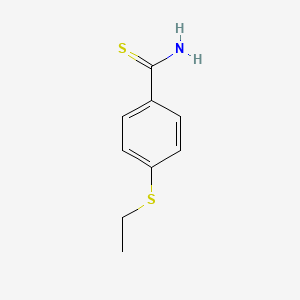

Benzenecarbothioamide, 4-(ethylthio)-, is a thioamide derivative characterized by a benzene ring substituted with a carbothioamide (-C(S)NH₂) group and an ethylthio (-S-C₂H₅) moiety at the para position. Thioamides are critical intermediates in organic synthesis, coordination chemistry, and pharmaceutical research due to their electron-rich sulfur atom and versatile reactivity . For instance, thioamides with para-substituents have demonstrated biological activity, such as anti-cancer effects in hydantoin derivatives containing ethylthio groups .

Properties

CAS No. |

53550-94-0 |

|---|---|

Molecular Formula |

C9H11NS2 |

Molecular Weight |

197.3 g/mol |

IUPAC Name |

4-ethylsulfanylbenzenecarbothioamide |

InChI |

InChI=1S/C9H11NS2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) |

InChI Key |

UGFBJBUDJBWWEB-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 4-(ethylthio)- typically involves the reaction of benzenecarbothioamide with ethylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

Benzenecarbothioamide+Ethylthiol→Benzenecarbothioamide, 4-(ethylthio)-

Industrial Production Methods

In an industrial setting, the production of Benzenecarbothioamide, 4-(ethylthio)- involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve optimal yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 4-(ethylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenecarbothioamide, 4-(ethylthio)- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 4-(ethylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The ethylthio group in 4-(ethylthio)benzenecarbothioamide distinguishes it from analogs with other para-substituents:

- 4-Methylbenzenecarbothioamide (I): The methyl group is smaller and less polar than ethylthio, leading to differences in molecular packing and solubility. Compound (I) crystallizes in a monoclinic system, with intermolecular N–H···S hydrogen bonds stabilizing its structure .

- 4-Methoxy-N-(1-phenylethyl)benzenecarbothioamide : The methoxy (-OCH₃) group is electron-donating, enhancing resonance stabilization of the aromatic ring. This compound (MW: 271.38 g/mol) has been studied for its stereochemical properties due to the chiral phenylethyl substituent .

Data Tables

Table 1: Comparative Analysis of Benzenecarbothioamide Derivatives

*(Calculated based on molecular formula C₉H₁₁NS₂)

Research Findings and Implications

- Anti-Cancer Potential: The ethylthio group in (Z)-5-(4-(ethylthio)benzylidene)-hydantoin reduced orthotopic tumor growth by 60% in murine models, likely due to increased lipophilicity enhancing cellular uptake .

- Coordination Chemistry : 4-Methylbenzenecarbothioamide forms stable complexes with Cu(II), suggesting that 4-(ethylthio) analogs could exhibit similar metal-binding properties for catalytic applications .

- Synthetic Challenges : Introducing ethylthio groups may require stringent conditions to avoid oxidation, as seen in the synthesis of trifluoromethylthiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.